O-Phenyl dimethylcarbamothioate
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Overview
Description
O-Phenyl dimethylcarbamothioate is an organic compound with the molecular formula C₉H₁₁NOS. It is a member of the thiocarbamate family, characterized by the presence of a thiocarbamate functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Phenyl dimethylcarbamothioate can be synthesized through several methods. One common method involves the reaction of O-phenyl N,N-dimethylthiocarbamate with sodium hydroxide under heating conditions . Another method includes the use of ammonium peroxydisulfate and Mohr’s salt in water and acetonitrile at 65°C for 1.5 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
O-Phenyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the thiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
O-Phenyl dimethylcarbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Phenyl dimethylcarbamothioate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action can lead to enhanced cholinergic transmission, which is beneficial in certain medical conditions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O-Phenyl dimethylcarbamothioate include:
- O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate
- O-{4-Chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate
Uniqueness
This compound is unique due to its specific chemical structure and functional group, which confer distinct reactivity and biological activity. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase with moderate potency makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
O-phenyl N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-10(2)9(12)11-8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBSZFMNVHJSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500974 |
Source
|
Record name | O-Phenyl dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16241-04-6 |
Source
|
Record name | O-Phenyl dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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